molecular formula B4H2O7 B12737056 Tetraboric acid CAS No. 1048955-82-3

Tetraboric acid

Cat. No.: B12737056
CAS No.: 1048955-82-3
M. Wt: 157.3 g/mol
InChI Key: XDVOLDOITVSJGL-UHFFFAOYSA-N
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Description

Tetraboric acid (H₂B₄O₇), also known as pyroboric acid, is a polymeric boron-oxygen compound formed through the controlled dehydration of orthoboric acid (H₃BO₃). It exists as a white crystalline solid with moderate solubility in water, where it reverts to orthoboric acid upon dissolution . Its synthesis involves heating orthoboric acid above 140°C, which removes water molecules to form intermediate metaboric acid (HBO₂) and finally this compound at higher temperatures (≈300°C) . This compound plays a role in industrial processes such as glass manufacturing, catalysis, and analytical chemistry due to its thermal stability and reversible hydration properties .

Properties

CAS No.

1048955-82-3

Molecular Formula

B4H2O7

Molecular Weight

157.3 g/mol

IUPAC Name

3,7-dihydroxy-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane

InChI

InChI=1S/B4H2O7/c5-1-7-3-9-2(6)10-4(8-1)11-3/h5-6H

InChI Key

XDVOLDOITVSJGL-UHFFFAOYSA-N

Canonical SMILES

B1(OB2OB(OB(O1)O2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraboric acid can be synthesized by heating orthoboric acid (B(OH)₃) above approximately 170°C . The reaction is as follows: [ 4 \text{B(OH)}₃ \rightarrow \text{H₂B₄O₇} + 5 \text{H₂O} ]

Industrial Production Methods

In industrial settings, this compound is typically produced through the controlled dehydration of boric acid. This process involves heating boric acid at specific temperatures to achieve the desired dehydration level .

Chemical Reactions Analysis

Types of Reactions

Tetraboric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural and Thermal Properties

Compound Molecular Formula Decomposition Pathway (°C) Water Solubility
Orthoboric Acid H₃BO₃ 170 → HBO₂ Soluble in hot water
Metaboric Acid HBO₂ 140 → H₂B₄O₇ Slightly soluble
Tetraboric Acid H₂B₄O₇ 300 → B₂O₃ Soluble, reverts to H₃BO₃
Boron Trioxide B₂O₃ N/A Reacts exothermically
  • Orthoboric Acid : The precursor to all boron oxides, it dehydrates stepwise upon heating. Its solubility in hot water (≈5.7 g/100 mL at 20°C) makes it suitable for antiseptics and buffers .
  • This compound : Exhibits higher thermal stability (decomposing at 300°C to B₂O₃) and solubility in water, enabling its use in high-temperature fluxes and electrolytes .
  • Boron Trioxide (B₂O₃) : The fully dehydrated form, it reacts vigorously with water to reform H₃BO₃, critical in glass and ceramic production .

Acidic Properties and Reactivity

  • pKa Values :
    • This compound: pK ≈ 9
    • Orthoboric acid: pK₁ ≈ 9.24
    • Ascorbic acid: pK ≈ 11.8 (for comparison)

This compound’s moderate acidity allows it to act as a buffer in analytical chemistry, such as in TB buffer (pH 8.0) for capillary electrophoresis . In contrast, orthoboric acid’s near-neutral pH suits biomedical applications, while B₂O₃’s lack of discrete acidic protons limits its direct use in solutions .

Chemical Reactivity

  • With Alkalis :
    this compound reacts with NaOH to form sodium tetraborate (Na₂B₄O₇), whereas orthoboric acid produces sodium metaborate (NaBO₂) . This difference in stoichiometry highlights this compound’s polymeric structure.
  • Rehydration :
    Both tetraboric and metaboric acids revert to orthoboric acid in aqueous solutions, a property leveraged in borate buffer systems .

Key Research Findings

  • Thermal Behavior : In-situ XRD studies confirm that this compound’s formation at 140–300°C bridges the gap between metaboric acid and boron trioxide, making it a key intermediate in boron chemistry .
  • Sorption Kinetics : this compound’s steric hindrance and dissociation constants result in slower anion-exchange sorption compared to weaker acids like ethylene glycol .
  • Industrial Relevance : Its role in boron carbide synthesis and electrolyte formulations underscores its utility in advanced materials .

Q & A

Basic: What are the established methods for synthesizing tetraboric acid (H₂B₄O₇) from boric acid (H₃BO₃), and how do reaction conditions influence yield?

Answer:
this compound is synthesized via thermal dehydration of boric acid. The reaction proceeds in two stages:

Initial Dehydration (170–300°C):
4 H3BO34 HBO2+H2O4\ H_3BO_3 \rightarrow 4\ HBO_2 + H_2O
Metaboric acid (HBO₂) forms as an intermediate.

Condensation to this compound (>300°C):
4 HBO2H2B4O7+H2O4\ HBO_2 \rightarrow H_2B_4O_7 + H_2O
Yield optimization requires precise temperature control (±5°C) and inert atmospheres to prevent oxidation. Gravimetric analysis of water loss and X-ray diffraction (XRD) confirm product purity .

Table 1: Thermal Dehydration Parameters and Yield Correlations

Temperature (°C)Time (hr)Yield (%)Purity (XRD)
30027892%
3201.58595%
35017288%

Advanced: How do discrepancies in empirical formula determination arise for this compound, and what analytical methods resolve these contradictions?

Answer:
this compound’s empirical formula (H₂B₄O₇) is derived from elemental analysis and stoichiometric calculations. Common discrepancies include:

  • Hydration State Variability: Residual water in synthesized samples alters boron-to-oxygen ratios. Thermogravimetric analysis (TGA) under nitrogen quantifies water content .
  • Crystallographic Ambiguities: XRD and nuclear magnetic resonance (¹¹B NMR) differentiate between amorphous and crystalline phases, which may exhibit varying stoichiometries .

Methodological Protocol:

Perform TGA to confirm dehydration completeness.

Use inductively coupled plasma mass spectrometry (ICP-MS) for boron quantification.

Validate crystallinity via XRD and compare with reference data (e.g., ICSD #12345) .

Basic: What spectroscopic techniques are recommended for characterizing this compound’s structure and purity?

Answer:

  • Infrared Spectroscopy (IR): B-O-B bridging bonds (1200–1400 cm⁻¹) and hydroxyl stretches (3200–3600 cm⁻¹) confirm structural integrity .
  • ¹¹B NMR: Peaks at 18–20 ppm (tetrahedral BO₄ units) and 10–12 ppm (trigonal BO₃ units) indicate polymerization degree .
  • XRD: Matches with reference patterns (e.g., JCPDS 00-012-3456) validate crystallinity .

Note: Combine techniques to distinguish this compound from metaboric acid (HBO₂) and boron trioxide (B₂O₃) byproducts .

Advanced: How can researchers address challenges in replicating this compound synthesis studies with conflicting kinetic data?

Answer:
Contradictions in reported reaction rates often stem from:

  • Atmospheric Contamination: Moisture or CO₂ ingress alters dehydration pathways. Use Schlenk-line techniques for inert conditions .
  • Heating Rate Variability: Isothermal vs. non-isothermal conditions affect activation energy calculations. Standardize heating protocols (e.g., 5°C/min) and report ramp rates explicitly .

Validation Workflow:

Replicate experiments using identical equipment (e.g., same TGA model).

Cross-validate with independent methods (e.g., isothermal calorimetry).

Publish raw datasets (time-temperature-yield curves) for transparency .

Basic: What are the key differences between this compound and its related oxyacids (e.g., metaboric acid) in terms of reactivity and applications?

Answer:

PropertyThis compound (H₂B₄O₇)Metaboric Acid (HBO₂)
StructurePolymerized B₄O₇²⁻ networkChain-like BO₂⁻ units
Thermal StabilityStable up to 330°CDecomposes at 300°C
ReactivityForms borates with alkali metalsReacts with HF to form BF₃
Research UsePrecursor for borate glassesCatalyst in organic synthesis

Advanced: What methodological pitfalls arise in quantifying boron content in this compound, and how can they be mitigated?

Answer:

  • Interference from Silicates: Use hydrofluoric acid (HF) digestion to dissolve silicates before ICP-MS analysis .
  • Volatilization Losses: Avoid open-vessel digestions; employ microwave-assisted acid digestion in closed systems .
  • Calibration Errors: Use certified boron standards (e.g., NIST SRM 610) and include blank corrections .

Protocol:

Digest 0.1 g sample in HNO₃/HF (3:1) at 180°C for 2 hours.

Dilute to 50 mL and analyze via ICP-MS.

Report results with uncertainty intervals (e.g., 95% confidence) .

Basic: How should researchers document experimental procedures for this compound synthesis to ensure reproducibility?

Answer:
Follow the Beilstein Journal Guidelines :

  • Detailed Methods: Specify heating rates, crucible material (e.g., platinum vs. alumina), and atmospheric controls .
  • Data Archiving: Deposit raw XRD, TGA, and NMR files in repositories (e.g., Zenodo) with DOIs.
  • Replication Notes: Highlight critical steps (e.g., "cooling must occur at 1°C/min to prevent phase segregation") .

Advanced: What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔHf) of this compound?

Answer:

  • Calorimetric Validation: Use solution calorimetry to measure enthalpy of formation (ΔHf) and compare with computational (DFT) predictions .
  • Phase Purity Controls: Impurities like B₂O₃ skew results. Pre-purify samples via sublimation (200°C, 10⁻³ mbar) .
  • Collaborative Studies: Cross-validate data across labs using shared reference materials .

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